molecular formula C19H19N3O3S2 B2383923 N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-37-2

N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2383923
CAS No.: 864922-37-2
M. Wt: 401.5
InChI Key: UFEIFOYCHLTQLN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-ethoxyaniline with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
  • Tetrakis(4-methoxyphenyl)ethylene

Uniqueness

N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of both the ethoxy and methoxy groups, as well as the thiadiazole ring. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-16-10-6-14(7-11-16)20-17(23)12-26-19-21-18(22-27-19)13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEIFOYCHLTQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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